2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole
Description
2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole (CAS: 177032-11-0) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 3. The oxadiazole ring, a five-membered structure containing two nitrogen and one oxygen atom, confers unique electronic and steric properties. The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing the compound’s metabolic stability and lipophilicity, while the methyl group contributes to steric bulk and modulates reactivity .
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O/c1-2-8-9-3(10-2)4(5,6)7/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOVYAPJJIMAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of acylhydrazides with trifluoroacetic anhydride under acidic conditions. Another approach involves the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common practices to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole core, including 2-methyl-5-trifluoromethyl-1,3,4-oxadiazole, have demonstrated considerable antimicrobial properties. Studies have indicated that derivatives of this compound exhibit effective activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, often outperforming standard antibiotics like chloramphenicol and ampicillin .
Anticancer Properties
The anticancer potential of oxadiazoles is well-documented. Research has shown that this compound derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth . For instance, certain synthesized derivatives have shown high potency against CNS and renal cancer cell lines with significant inhibition percentages .
Anticonvulsant Activity
Recent studies have also explored the anticonvulsant properties of oxadiazole derivatives. Compounds similar to this compound have been evaluated for their efficacy in reducing seizure activity in animal models, indicating their potential as therapeutic agents for epilepsy .
Agricultural Applications
Pesticidal Activity
The unique chemical structure of this compound allows it to serve as a potential pesticide. Its derivatives have been studied for their effectiveness against various agricultural pests and pathogens. These compounds can inhibit the growth of fungi and bacteria that affect crops, thus contributing to crop protection strategies .
Materials Science
Corrosion Inhibition
Oxadiazoles are also being investigated for their role as corrosion inhibitors in metal protection. The presence of the trifluoromethyl group enhances their performance in aggressive environments by forming protective layers on metal surfaces . This application is particularly relevant in industries where metal components are exposed to corrosive agents.
Comprehensive Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of synthesized oxadiazole derivatives were tested for their antimicrobial activity against resistant strains of bacteria. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics, showcasing their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In a study assessing the anticancer properties of oxadiazoles, a derivative of this compound was found to inhibit cellular proliferation in several cancer types with an IC50 value comparable to established chemotherapeutics . The mechanism involved apoptosis induction via mitochondrial pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .
Comparison with Similar Compounds
Structural and Electronic Properties
The substituents at positions 2 and 5 significantly influence the physical and chemical behavior of 1,3,4-oxadiazoles. Below is a comparison with key analogs:
Key Observations :
- Steric Impact : Methyl groups introduce less steric hindrance than bulkier substituents like tosyl or 3,4-dimethylphenyl, favoring applications requiring compact molecular architectures .
Biological Activity
2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole ring is known for its bioisosteric properties, contributing to the development of various pharmacologically active compounds. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been explored, including cycloaddition reactions and the use of trifluoroacetyl derivatives. The following table summarizes key synthetic routes:
| Method | Reagents | Yield (%) | Conditions |
|---|---|---|---|
| Cycloaddition | Nitrile imines and hydrazonyl | 37–49 | THF or DMSO |
| Trifluoroacetylation | Trifluoroacetic anhydride | Variable | Reflux |
| Direct fluorination | Fluorinating agents | High | Varies by substrate |
The biological activity of this compound is attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. The compound's trifluoromethyl group enhances its lipophilicity and potential for cellular membrane penetration.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound derivatives. For instance:
- Cytotoxicity Studies : In vitro assays showed significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values ranged from 0.12 to 2.78 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through caspase activation and modulation of p53 expression levels .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of oxadiazole derivatives:
- Mycobacterium tuberculosis : Some derivatives exhibited activity against both wild-type and monoresistant strains of Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .
Case Studies
- Antitumor Activity : A study evaluated a series of oxadiazole derivatives against a panel of twelve human tumor cell lines. One derivative showed an IC50 value as low as 1.143 µM against renal cancer cells, indicating high selectivity and potency .
- Anticonvulsant Activity : Another investigation into new oxadiazole derivatives found promising anticonvulsant effects using the maximal electroshock seizure model in rodents .
Q & A
Q. Methodology :
- Substituent variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups at the 5-position to enhance cytotoxicity .
- In vitro assays : Use MTT/Proliferation tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Computational docking : Target Src kinase (PDB ID: 2SRC) to predict binding affinities. For example, trifluoromethyl groups improve hydrophobic interactions in the ATP-binding pocket .
Table 2 : SAR data for selected derivatives:
| Substituent (R) | IC₅₀ (μM) | Binding Energy (kcal/mol) |
|---|---|---|
| -CF₃ | 12.3 | -9.8 |
| -Cl | 18.7 | -8.2 |
| -OCH₃ | 24.5 | -7.5 |
Basic: What are the key challenges in purifying this compound?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate polar byproducts .
- Recrystallization : Optimal solvents (e.g., ethanol/water mixtures) improve crystal purity (>95% by HPLC) .
- Troubleshooting : Monitor for hydrolytic degradation (common in aqueous conditions) via TLC at pH 7–8 .
Advanced: How do solvent effects influence its reactivity in nucleophilic substitutions?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states, accelerating reactions (e.g., 2x faster in DMF vs. THF) .
- Dielectric constant correlation : Higher ε solvents (e.g., DMF, ε = 37) enhance yields in SNAr reactions (85% vs. 60% in toluene) .
- Co-solvent systems : Water:THF (1:4) mixtures reduce side reactions (e.g., oxidation) during hydroxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
